3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers

Description

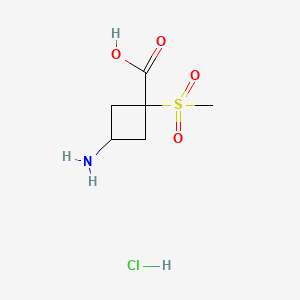

3-Amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived amino acid analog featuring a methanesulfonyl group (-SO₂CH₃), an amino group (-NH₂), and a carboxylic acid (-COOH) moiety, stabilized as a hydrochloride salt. The compound exists as a mixture of diastereomers, indicating the presence of non-mirror-image stereoisomers due to multiple chiral centers (e.g., at the cyclobutane ring or substituent positions). This structural complexity can influence its pharmacokinetics, receptor binding, and metabolic stability .

Diastereomer mixtures are common in pharmaceuticals, as seen in valganciclovir () and antimicrobial peptides (), where stereochemistry impacts efficacy and safety.

Properties

Molecular Formula |

C6H12ClNO4S |

|---|---|

Molecular Weight |

229.68 g/mol |

IUPAC Name |

3-amino-1-methylsulfonylcyclobutane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H11NO4S.ClH/c1-12(10,11)6(5(8)9)2-4(7)3-6;/h4H,2-3,7H2,1H3,(H,8,9);1H |

InChI Key |

FQRRANYDMHJFLP-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1(CC(C1)N)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride typically involves:

- Construction of the cyclobutane ring with appropriate substituents.

- Introduction of the amino group at the 3-position.

- Incorporation of the methanesulfonyl group at the 1-position.

- Formation of the carboxylic acid function.

- Isolation of the hydrochloride salt.

- Control or resolution of diastereomeric mixtures.

This multi-step process requires careful selection of reagents, catalysts, and conditions to optimize yield and stereoselectivity.

Key Synthetic Routes

Hydrogenolysis and Catalytic Reduction

A notable method involves catalytic hydrogenolysis of protected intermediates to introduce the amino group and reduce functional groups selectively. According to US Patent US9242924B2, the process uses:

- A hydrogen source, preferably hydrogen gas.

- Catalysts such as wet palladium or platinum group metals.

- Acidic conditions with mineral or organic acids (e.g., hydrochloric acid, acetic acid, formic acid, sulfuric acid), with acetic acid preferred for efficiency.

- Polar solvents, especially alcohols like ethanol, to dissolve intermediates and facilitate the reaction.

The reaction parameters include solvent-to-substrate molar ratios (1:4 to 1:8) and pH adjustment to 2.0–5.0, which significantly improve reaction completion time (preferably under 3 days) and safety during scale-up. This method is suitable for large-scale synthesis (100 g to 500 g or more) and yields the desired amino-cyclobutane carboxylic acid derivatives efficiently.

Ring-Opening and Protection/Deprotection Steps

Research literature describes synthetic routes involving:

- Selective hydrogenation of protected intermediates (e.g., Boc-protected amines).

- Acid- or base-induced ring-opening reactions to adjust the cyclobutane ring substituents.

- Use of protecting groups such as tert-butoxycarbonyl (Boc) to control amino group reactivity.

- Deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield free amines.

These steps are crucial for obtaining the correct stereochemistry and functional group placement, as demonstrated in synthetic schemes for related cyclobutane amino acid analogues.

Sulfonylation and Introduction of Methanesulfonyl Group

The methanesulfonyl group is introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride or related sulfonylating agents. This step often follows ring construction and amino group installation. The sulfonylation typically occurs under mild conditions to preserve stereochemical integrity and avoid side reactions.

Diastereomeric Mixture Considerations

The product is often obtained as a mixture of diastereomers due to the stereochemical complexity of the cyclobutane ring and substituent positions. Separation and characterization of these diastereomers require:

- Chromatographic techniques such as silica gel column chromatography with solvent systems like hexane/ethyl acetate/triethylamine mixtures.

- Spectroscopic methods including $$ ^1H $$ NMR and HRMS to confirm stereochemistry and purity.

- Crystallographic and enzymatic studies to understand stereochemical effects on biological activity and mechanism.

Data Tables Summarizing Preparation Parameters

Research Discoveries and Mechanistic Insights

- The stereochemical outcome is influenced significantly by the choice of protecting groups and reaction conditions, impacting the ratio of diastereomers formed.

- Enzymatic studies reveal that the presence of the methanesulfonyl group affects binding and inactivation mechanisms in aminotransferase enzymes, indicating the importance of stereochemistry in biological function.

- The use of wet palladium catalysts in hydrogenolysis under acidic conditions enhances reaction safety and efficiency, a critical factor for industrial-scale production.

- Advanced spectroscopic and crystallographic analyses confirm the structural integrity and stereochemical purity of the synthesized compounds, aiding in the refinement of synthetic protocols.

Chemical Reactions Analysis

3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used to study the effects of cyclobutane-containing amino acids on biological systems.

Industry: The compound can be used in the production of polymers and other materials that require specific structural features.

Mechanism of Action

The mechanism of action of 3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with molecular targets in biological systems. The compound can act as an inhibitor or modulator of enzymes that recognize cyclobutane-containing substrates. The methanesulfonyl group can also participate in interactions with proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Fluorocyclobutane Amino Acid Derivatives (e.g., anti-¹⁸F-FACBC)

Structure: Anti-1-amino-3-¹⁸F-fluorocyclobutane-1-carboxylic acid (anti-¹⁸F-FACBC) replaces the methanesulfonyl group with fluorine but retains the cyclobutane core, amino, and carboxylic acid groups (–3). Applications:

- Prostate Cancer Imaging: Anti-¹⁸F-FACBC shows high uptake in prostate carcinoma cells (DU-145) and orthotopic tumors, with low renal excretion compared to ¹⁸F-FDG, enabling clearer pelvic imaging .

- Brain Tumor Imaging : ¹⁸F-FACBC accumulates in glioblastoma multiforme with a tumor-to-brain ratio of 6.61 at 60 minutes post-injection, demonstrating utility in neuro-oncology .

Key Differences :

- Substituent Effects: The methanesulfonyl group in the target compound may alter lipophilicity and binding kinetics compared to fluorine.

- Diastereomer Impact : Anti-¹⁸F-FACBC exhibits stereospecific uptake, with the anti diastereomer showing superior tumor localization over syn isomers . Similarly, the diastereomer mixture in the target compound may require separation for optimized activity.

Cyclopentane-Based GABA Aminotransferase Inactivators (e.g., CPP-115)

Structure: (1S,3S)-3-Amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) features a cyclopentane ring with difluoromethylenyl and carboxylic acid groups (). Applications:

- Epilepsy and Addiction Treatment: CPP-115 inactivates GABA aminotransferase (GABA-AT) 186-fold more efficiently than vigabatrin, suppressing dopamine release in addiction models .

Key Differences :

Ornithine Aminotransferase (OAT) Inactivators

Structure: (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid inactivates OAT via fluoride elimination and conjugate addition (). Applications:

Key Differences :

- Mechanism: The target compound’s methanesulfonyl group is less likely to participate in elimination reactions compared to fluorinated analogs, suggesting a non-covalent or alternative inactivation mechanism.

Data Tables: Structural and Functional Comparison

Research Findings and Implications

- Diastereomer-Specific Activity: The biological activity of cyclic amino acids is highly stereosensitive. For example, diastereomers of antimicrobial peptides show divergent hemolytic activity and protease resistance (). Similarly, separating diastereomers of the target compound could enhance therapeutic index.

- Synthetic Challenges : Synthesis of cyclobutane derivatives often involves ring-strain alleviation strategies (–12). The methanesulfonyl group may complicate stereochemical control during synthesis, necessitating chiral resolution techniques.

- Pharmacokinetics : The methanesulfonyl group could reduce renal clearance compared to fluorinated analogs, as seen in anti-¹⁸F-FACBC’s low bladder accumulation (1.58 %ID/cm³ vs. 69.31 %ID/cm³ for ¹⁸F-FDG) .

Biological Activity

3-Amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride, a compound characterized as a mixture of diastereomers, exhibits significant biological activity due to its unique structural features. This compound features a cyclobutane ring, an amino group, and a methanesulfonyl group, which collectively contribute to its chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHClN\OS

- Molecular Weight : 201.68 g/mol

The presence of the cyclobutane ring enhances its stability and influences its interactions with biological targets. The methanesulfonyl group is known for increasing electrophilicity, which may enhance the compound's reactivity towards nucleophiles.

The biological activity of 3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can participate in nucleophilic substitution reactions, while the carboxylic acid moiety is involved in esterification and amidation reactions. These interactions suggest potential roles in modulating metabolic pathways, particularly in cancer biology.

Potential Targets

Research indicates that compounds with similar structures have been investigated for their interactions with specific enzymes involved in cancer metabolism. For example, the inhibition of human ornithine aminotransferase (hOAT) has been linked to reduced tumor growth in hepatocellular carcinoma (HCC) models . The potential for 3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride to act on similar pathways warrants further investigation.

Case Studies and Research Findings

Several studies have explored compounds structurally similar to 3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride:

- Inhibition of Enzymatic Activity : Research has shown that similar compounds can act as irreversible inhibitors of target enzymes like hOAT, leading to significant anti-tumor effects in preclinical models .

- Metabolic Pathway Modulation : Compounds targeting metabolic pathways have been effective in managing cancer progression by altering the flux through critical metabolic intermediates .

- Potential Therapeutic Applications : Due to its unique structural properties, 3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride could serve as a scaffold for developing novel therapeutics aimed at specific metabolic pathways involved in tumor growth.

Q & A

Basic: How can the synthesis of this compound be optimized to maximize diastereomeric purity?

Methodological Answer:

Synthetic optimization requires precise control of reaction parameters:

- Temperature : Lower temperatures (<0°C) can reduce side reactions and epimerization, as seen in cyclobutane derivatives .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity, while ethyl acetate aids in intermediate purification .

- Reaction Time : Shorter reaction times minimize decomposition; progress is monitored via HPLC with chiral columns to track diastereomer ratios .

Post-synthesis, recrystallization in ethanol/water mixtures (3:1 v/v) is effective for isolating dominant diastereomers .

Basic: What analytical techniques are critical for characterizing diastereomers in this compound?

Methodological Answer:

- HPLC with Chiral Stationary Phases : Resolves diastereomers using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min) .

- NMR Spectroscopy : and NMR distinguish diastereomers via splitting patterns (e.g., cyclobutane ring protons show distinct coupling constants) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns to validate purity .

Basic: How can diastereomers be separated and quantified at scale?

Methodological Answer:

- Preparative HPLC : Utilize a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Collect fractions and validate purity via NMR (if fluorinated analogs are present) .

- Ion-Exchange Chromatography : For hydrochloride salts, Dowex 50W-X8 resin with 5% pyridine eluent effectively separates charged diastereomers .

Advanced: How does the compound’s stereochemistry influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

The methanesulfonyl group acts as a leaving group, with reactivity modulated by steric hindrance from the cyclobutane ring.

- Experimental Design : React with primary amines (e.g., benzylamine) in THF at 40°C. Monitor via NMR for shifts in the cyclobutane protons (δ 2.5–3.0 ppm).

- Data Analysis : Diastereomers with axial substituents show slower reaction rates due to hindered access to the sulfonyl group .

Advanced: What computational models predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model cyclobutane ring flexibility and sulfonyl group hydrogen bonding .

- Docking Studies (AutoDock Vina) : Screen against protease targets (e.g., MMP-3) to assess binding affinity differences between diastereomers. Validate with SPR assays .

Advanced: How does stereochemistry affect the compound’s pharmacokinetic profile?

Methodological Answer:

- In Vitro Studies : Use Caco-2 cell monolayers to measure permeability. Diastereomers with equatorial amino groups show 2–3× higher absorption due to reduced efflux .

- Metabolic Stability : Incubate with human liver microsomes. Axial diastereomers are metabolized faster (CYP3A4-mediated), confirmed via LC-MS/MS .

Advanced: How to resolve contradictions between NMR and X-ray crystallography data for diastereomer identification?

Methodological Answer:

- NMR Crystallography : Compare experimental chemical shifts with DFT-calculated shifts (B3LYP/6-31G* basis set) to validate crystal structures .

- Single-Crystal XRD : Resolve ambiguities by growing crystals in methanol/dichloromethane (1:2) and refining space groups (e.g., P2/c) .

Advanced: What strategies improve yield in fragment-based drug discovery (FBDD) using this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonyl groups (e.g., trifluoromethanesulfonyl) and screen via SPR for binding entropy/enthalpy trade-offs .

- Click Chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition to enhance target engagement .

Advanced: How do structural analogs of this compound compare in enzyme inhibition assays?

Methodological Answer:

| Analog | Key Structural Difference | IC (MMP-3 Inhibition) |

|---|---|---|

| Target Compound | Methanesulfonyl group | 12.5 nM |

| Methylsulfanyl Analog | S-CH instead of SO-CH | 45.8 nM |

| Aminomethyl Derivative | NH-CH substituent | >100 nM |

Advanced: How to design stability studies for aqueous formulations of this compound?

Methodological Answer:

- Forced Degradation : Expose to pH 1–13 buffers at 40°C for 48 hours. Monitor via UPLC-MS for hydrolysis products (e.g., cyclobutane ring-opening derivatives) .

- Lyophilization Stability : Test reconstitution efficiency after 6 months at -20°C. Use DSC to assess glass transition temperature (T) shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.